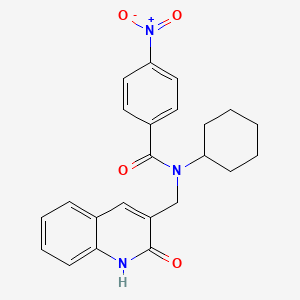
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a synthetic quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to possess a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its potential as a lead compound for drug discovery and development. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One area of research could focus on the development of new derivatives of this compound with improved biological activity and solubility. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves a multi-step process that begins with the reaction of 2-nitrobenzoyl chloride with 7-ethoxy-3-hydroxyquinoxaline. This reaction results in the formation of 2-nitrobenzoyl-7-ethoxyquinoxaline, which is then treated with sodium borohydride to reduce the nitro group to an amino group. The resulting compound is then reacted with p-tert-butylbenzoyl chloride to form the tert-butylbenzoyl-protected intermediate. Finally, the protected intermediate is reacted with benzoyl chloride in the presence of a base to yield the desired product, this compound.
Applications De Recherche Scientifique
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-35-22-15-16-23-25(17-22)31(34)26(27(32)19-9-7-6-8-10-19)24(30-23)18-36-28(33)20-11-13-21(14-12-20)29(2,3)4/h6-17H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQDAKSTAHROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

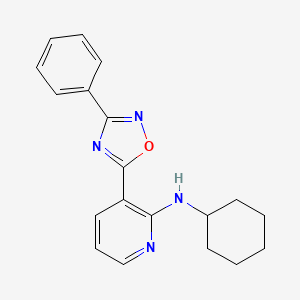
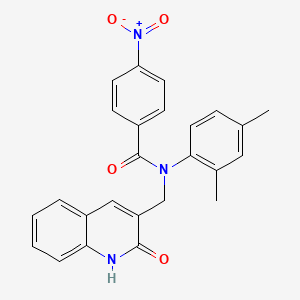

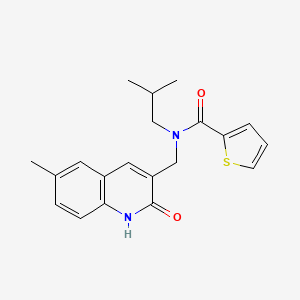

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
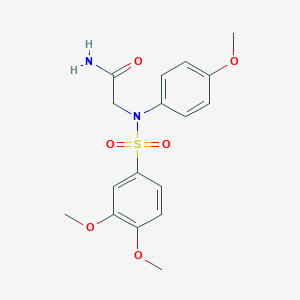
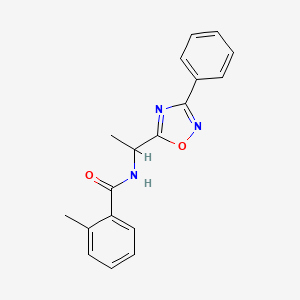
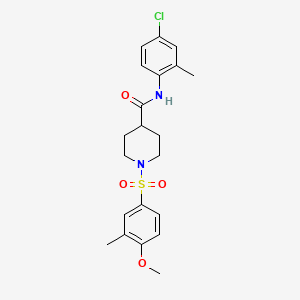
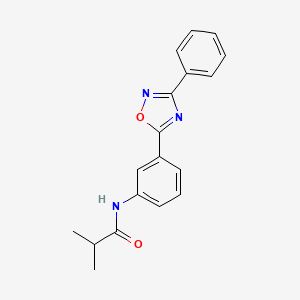
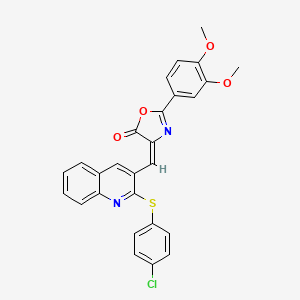
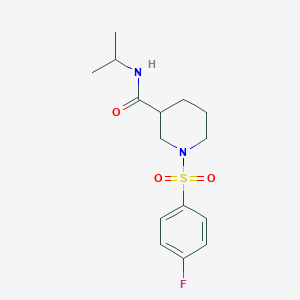
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
